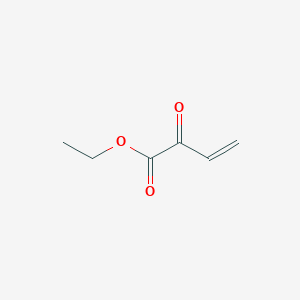

Ethyl 2-oxo-3-butenoate

Description

Ethyl 2-oxo-3-butenoate (IUPAC: ethyl 2-oxobut-3-enoate) is an α,β-unsaturated ester characterized by a conjugated ketone and ester functional group. Its structure features a reactive enone system (C=O and C=C bonds in conjugation), making it a versatile synthon in organic synthesis. The compound is frequently employed in cycloaddition reactions (e.g., Diels-Alder) and as a precursor for heterocyclic compounds due to its electron-deficient double bond .

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

ethyl 2-oxobut-3-enoate |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h3H,1,4H2,2H3 |

InChI Key |

BAVFNIOVBGSPTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Tautomerism and Stability

Ethyl 2-oxo-3-butenoate exhibits keto-enol tautomerism, interconverting between the keto form (ethyl 3-oxobut-2-enoate) and the enol form (ethyl Z-3-hydroxy-2-butenoate). Thermodynamic studies reveal:

| Property | Ethyl 3-oxobut-2-enoate (Keto) | Ethyl Z-3-hydroxy-2-butenoate (Enol) |

|---|---|---|

| ΔfH°(g, 298.15 K) | -578.2 ± 3.3 kJ·mol⁻¹ | -593.0 ± 2.7 kJ·mol⁻¹ |

| ΔfH°(l, 298.15 K) | -639.8 ± 2.4 kJ·mol⁻¹ | -647.7 ± 2.4 kJ·mol⁻¹ |

| Vaporization Enthalpy | 61.6 ± 2.2 kJ·mol⁻¹ | 54.7 ± 1.3 kJ·mol⁻¹ |

The keto form predominates (93–95% at equilibrium) due to greater thermodynamic stability, though the enol form participates in specific reactions under acidic or basic conditions .

Nucleophilic Substitution Reactions

The electron-deficient β-carbon in the α,β-unsaturated ester undergoes nucleophilic attack. For example:

-

Reaction with Amines :

this compound reacts with 3-amino-9-ethylcarbazole (1b ) in toluene under reflux with HCl catalysis, yielding ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate (2b ) via a condensation pathway .

| Reactants | Conditions | Product |

|---|---|---|

| This compound + 3-amino-9-ethylcarbazole | Toluene, HCl, reflux | Ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate |

The reaction proceeds through an enol ether intermediate, with catalytic acid facilitating water elimination .

Condensation Reactions

The compound participates in hydrazone formation via reactions with hydrazines:

-

Hydrazone Synthesis :

this compound reacts with arylhydrazines in ethanol under reflux to form ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates (8a–f ) .

| Reactants | Conditions | Product |

|---|---|---|

| This compound + arylhydrazine | Ethanol, reflux, 12 h | Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate |

This reaction is critical for synthesizing heterocyclic compounds with applications in medicinal chemistry .

Redox Reactions

The ester and ketone functionalities enable oxidation and reduction pathways:

Cyclization Reactions

This compound serves as a precursor in cyclocondensation reactions. For instance, with salicylaldehyde, it forms coumarin derivatives under basic conditions :

| Reactants | Conditions | Product |

|---|---|---|

| This compound + salicylaldehyde | Piperidine, ethanol, reflux | N'-arylidene-2-oxo-2H-chromene-3-carbohydrazide |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Comparative Insights

Reactivity in Cycloadditions: this compound’s α,β-unsaturated system facilitates Diels-Alder reactions, whereas analogs like Ethyl (3E)-2-oxo-4-phenylbut-3-enoate (with a phenyl group at C4) exhibit enhanced electron-withdrawing effects, accelerating cycloaddition rates .

Electronic Effects of Substituents: Fluorine in Ethyl 2-fluoro-3-oxo-3-phenylpropanoate increases electrophilicity at the ketone, enhancing its utility in nucleophilic substitutions . The oxime ether in Ethyl (2E)-2-[(benzyloxy)imino]-3-oxobutanoate enables coordination with metal ions, useful in catalysis .

Steric and Tautomeric Influences: Ethyl 2-methyl-3-oxobutanoate lacks the conjugated double bond, reducing its reactivity in cycloadditions but stabilizing enolate formation for alkylation . The phenyl group in Ethyl 3-oxo-2-phenylbutanoate promotes keto-enol tautomerism, favoring enolate intermediates in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.